2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound that features an indene ring system, a trifluoromethyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the indene core. One common approach is the Friedel-Crafts acylation of indene to introduce the 3-oxo group
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for large-scale production, focusing on cost-effective reagents, efficient reaction conditions, and minimizing by-products. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The indene ring can be oxidized to form different oxidation products.
Reduction: : Reduction reactions can be performed on the trifluoromethyl group or other functional groups present in the molecule.
Substitution: : Nucleophilic substitution reactions can be used to introduce different substituents at various positions on the indene ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: : Nucleophiles such as amines, alcohols, and halides can be used in substitution reactions, often with the aid of a strong base or acid.
Major Products Formed
Oxidation: : Products may include carboxylic acids, ketones, or alcohols depending on the specific conditions.
Reduction: : Reduced products may include trifluoromethane or other reduced derivatives.
Substitution: : Substituted indene derivatives with various functional groups can be formed.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity may be explored for potential therapeutic uses.
Medicine: : It could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: : It may find use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes, receptors, or other molecular targets, leading to various biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
This compound can be compared with other indene derivatives and trifluoromethyl-containing compounds. Similar compounds may include:
Indenol derivatives: : These compounds also feature the indene ring system but may have different substituents.
Trifluoromethylated phenylacetamides: : These compounds share the trifluoromethyl group and acetamide moiety but differ in the aromatic ring structure.
Properties
IUPAC Name |
2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO3/c19-18(20,21)12-2-1-3-13(8-12)22-17(24)10-25-14-6-4-11-5-7-16(23)15(11)9-14/h1-4,6,8-9H,5,7,10H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBMXBWEMQBFCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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